4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester
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Overview
Description
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester is a benzoxazole.
Scientific Research Applications
Synthesis and Derivative Formation
Research has explored the synthesis of various amino acid derivatives using compounds structurally similar to 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester. For instance, Riabchenko et al. (2020) investigated the creation of amino acid derivatives using 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride, highlighting the potential of such compounds in the synthesis of novel organic structures (Riabchenko et al., 2020).
Transformation into Sulfonic Acids and Esters
Dushamov et al. (2020) examined the transformation of benzothiazol-2(3H)-one into sulfonic acids and esters. This process is indicative of the chemical versatility of benzoxazole derivatives, which could extend to the compound (Dushamov et al., 2020).
Crystal Structure Analysis
The study of crystal structures is another application area. Ming & South (2004) focused on the crystal structure of a similar compound, offering insights into the molecular and structural properties of these organic compounds (Ming & South, 2004).
Metal Ion Extraction
The application in metal ion extraction is highlighted by Morohashi et al. (2014), who synthesized sulfonyl-bridged oligo(benzoic acid)s for extracting lanthanoid ions. The electron-withdrawing nature of the sulfonyl function in these compounds enhanced their extractability (Morohashi et al., 2014).
Catalysis in Organic Reactions
Compounds similar to 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester have been explored in catalysis. Aitken et al. (1997) demonstrated the use of thiazolines in catalytic oxidation, which could potentially be applicable to benzoxazole derivatives as well (Aitken et al., 1997).
Green Chemistry Applications
Jagrut et al. (2012) discussed the eco-friendly synthesis of compounds using toluenesulfonylamino benzoic acid ethyl ester, a related compound, underscoring the relevance of such structures in green chemistry (Jagrut et al., 2012).
properties
Product Name |
4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoic acid methyl ester |
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Molecular Formula |
C15H12N2O6S |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
methyl 4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C15H12N2O6S/c1-22-14(18)9-2-4-10(5-3-9)17-24(20,21)11-6-7-12-13(8-11)23-15(19)16-12/h2-8,17H,1H3,(H,16,19) |
InChI Key |
SSDDVTVCIMSBTR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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